tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Constrained Surrogates in Peptide Synthesis
The synthesis of tert-butoxycarbonyl derivatives has been described for use in peptide synthesis as constrained surrogates of dipeptides. These compounds have been analyzed for their potential as gamma-turn/distorted type II beta-turn mimetics, highlighting their significance in mimicking peptide structures and functions (Fernandez et al., 2002).
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, including those with tert-butyl groups, has revealed their impact on supramolecular arrangements. Crystallographic analysis has shown how substituents on the cyclohexane ring influence these arrangements, with specific attention to the formation of dimers and ribbons based on the interactions between hydantoin rings (Graus et al., 2010).
NMR Spectroscopy for Configuration Assignment
The relative configuration of spiro[4.5]decanes has been studied using NMR spectroscopy. This research provides insights into the stereochemistry of these compounds, showing how substituents like the tert-butyl group affect the molecule's conformation and properties (Guerrero-Alvarez et al., 2004).
Synthesis and Application in Organic Chemistry
Various studies have focused on the synthesis of tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate and related compounds for their further application in organic synthesis. These include efficient and scalable synthetic routes, offering a foundation for novel compounds that explore chemical spaces complementary to existing structures (Meyers et al., 2009).
Reactions and Functional Group Transformations
The reactions of this compound with other chemical reagents have been explored to synthesize biologically active heterocyclic compounds. These studies demonstrate the versatility of such spirocyclic compounds in organic synthesis, serving as precursors for the development of new chemical entities with potential biological activities (Moskalenko & Boev, 2012).
Properties
IUPAC Name |
tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(8-14)9-16-7-5-13-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOBQMWTRTELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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